Rebamipide - 139344-42-6

Rebamipide

Catalog Number: EVT-1215241
CAS Number: 139344-42-6
Molecular Formula: C19H15ClN2O4
Molecular Weight: 370.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rebamipide is a quinolinone derivative with anti-ulcer and anti-inflammatory activities. Rebamipide induces cyclooxygenase 2 (COX2) synthesis which results in an increase in endogenous prostaglandin synthesis in the gastric mucosa. This agent also inhibits H. pylori-induced production of tumor necrosis factor (TNF) alpha and subsequent inflammation of the gastric mucosa. In addition, rebamipide scavenges oxygen-derived free radicals that potentially cause mucosal injury, and stimulates prostaglandin EP4 receptor gene expression followed by mucous secretion, thereby enhancing the gastric mucosal defense.
Rebamipide has been investigated for the treatment of Stomach Ulcer, Keratoconjunctivitis Sicca, and Gastric Adenoma and Early Gastric Cancer.
2-[[(4-chlorophenyl)-oxomethyl]amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid is a secondary carboxamide.
Source and Classification

Rebamipide was first developed in Japan and has been widely studied for its therapeutic applications in gastrointestinal disorders. It is classified under the category of anti-ulcer medications and is often marketed under various brand names, including Mucosta® . The chemical structure of rebamipide can be represented as 2-[(4-chlorobenzoyl)amino]-3-(2-oxopyrrolidin-1-yl)propanoic acid, indicating its complex molecular makeup.

Synthesis Analysis

The synthesis of rebamipide has been reported through several methods, with notable improvements aimed at enhancing yield and purity. The following outlines the primary synthetic routes:

  1. Bromomethyl Quinoline Route:
    • Step 1: Bromination of bisacetanilide to produce bromomethyl quinolone.
    • Step 2: Reaction with diethyl acetamidomalonate under basic conditions to yield quinolone diethyl malonate.
    • Step 3: Hydrolysis and decarboxylation to form the amino acid compound.
    • Step 4: Acylation with p-chlorobenzoyl chloride to produce rebamipide .
  2. Improved Synthesis Method:
    • Utilizes glycine methyl ester as a starting material, followed by chlorination and substitution reactions leading to rebamipide.
    • This method reportedly offers higher yields (up to 88%) and purer products due to minimized impurities through selective reduction processes .

Technical Parameters

  • The reactions typically require controlled temperatures (around 60°C) and specific reaction times (approximately 5 hours) to ensure complete conversion.
  • Monitoring techniques such as thin-layer chromatography (TLC) are employed to track reaction progress.
Molecular Structure Analysis

Rebamipide's molecular structure is characterized by a complex arrangement that includes:

  • A quinolone core structure, which contributes to its pharmacological activity.
  • A p-chlorobenzoyl group that enhances its mucoprotective properties.

Structural Data

  • Molecular Formula: C14_{14}H13_{13}ClN2_{2}O3_{3}
  • Molecular Weight: Approximately 288.71 g/mol
  • The compound exhibits specific stereochemistry that plays a role in its biological activity .
Chemical Reactions Analysis

Rebamipide undergoes various chemical reactions during its synthesis, including:

  • Bromination: Introduction of bromine into the aromatic ring.
  • Acylation: Formation of an amide bond with p-chlorobenzoyl chloride.
  • Hydrolysis: Conversion of esters into acids under acidic conditions.

These reactions are critical for constructing the final molecular structure and ensuring the desired pharmacological properties are achieved.

Mechanism of Action

Rebamipide exerts its therapeutic effects through several mechanisms:

  • Prostaglandin Synthesis: It stimulates the production of prostaglandins, which are vital for protecting the gastric mucosa by promoting mucus secretion and inhibiting gastric acid secretion.
  • Antioxidant Activity: Rebamipide reduces oxidative stress by inhibiting reactive oxygen species production, thereby protecting gastric epithelial cells from damage .
  • Anti-inflammatory Effects: It suppresses inflammatory cytokines and leukocyte activity, contributing to its efficacy in treating gastric injuries .
Physical and Chemical Properties Analysis

Rebamipide possesses distinct physical and chemical properties:

  • Appearance: Typically exists as a white or off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture, requiring proper storage conditions for pharmaceutical formulations .

Relevant Data

  • The melting point is reported around 170°C, indicating thermal stability suitable for various formulation processes.
Applications

Rebamipide is primarily applied in:

  • Gastrointestinal Treatment: Used extensively for managing gastritis, peptic ulcers, and other gastrointestinal disorders due to its protective effects on gastric mucosa.
  • Clinical Research: Ongoing studies investigate new formulations aimed at improving patient compliance by reducing dosing frequency without compromising therapeutic efficacy .

Recent developments include novel formulations such as sustained-release versions that allow for less frequent dosing while maintaining effective plasma concentrations . Additionally, research into new salts and solvates aims to enhance bioavailability and therapeutic outcomes.

Introduction to Rebamipide

Historical Development and Pharmacological Classification

Rebamipide, an amino acid derivative of 2(1H)-quinolinone, was developed in the 1980s following the screening of over 500 quinolinone analogs for gastroprotective activity [8]. First approved in Japan in 1990 under the trade name Mucosta®, it represented a novel therapeutic approach distinct from acid-suppressing drugs. Unlike proton pump inhibitors (PPIs) or H₂-receptor antagonists that primarily reduce gastric acid secretion, rebamipide was classified as a mucosal protective agent due to its unique ability to enhance gastric mucosal defense mechanisms [1] [8]. Its development was motivated by the need to improve the quality of ulcer healing—a limitation observed with antisecretory drugs—which could potentially reduce ulcer recurrence rates. Pharmacologically, it belongs to the ATC code A02BX14 (mucoprotective agents) and functions through multi-targeted actions including prostaglandin induction, antioxidant effects, and anti-inflammatory activity within the gastrointestinal mucosa [1] [5].

Global Adoption and Regional Disparities in Clinical Use

Rebamipide’s adoption exhibits significant geographical heterogeneity, reflecting regional therapeutic preferences and regulatory pathways:

  • Asia-Pacific Dominance: The drug is extensively prescribed in Japan, South Korea (Rebagen®), China, and India for gastric ulcers, acute/chronic gastritis, and gastroduodenal mucosal injury. This region accounts for over 80% of global consumption, driven by high prevalence of H. pylori-associated conditions and inclusion in local treatment guidelines [1] [4] [6].
  • Emerging Markets: Russia (Rebagit®), Indonesia (Rebamax®), and parts of Southeast Asia have approved rebamipide, though market penetration varies due to economic factors and healthcare infrastructure [1] [6].
  • Limited Western Adoption: Despite demonstrated efficacy, rebamipide remains largely unavailable in the EU and US. This disparity stems from stringent regulatory requirements for new chemical entities, competition from established PPIs, and historically limited clinical trial data meeting Western regulatory standards [4] [6] [9].

The global rebamipide API market reflects this divergence, valued at $1.47 billion in 2024 and projected to reach $2.91 billion by 2032, with an 8.9% CAGR driven primarily by Asian demand [4].

Chemical Structure and Physicochemical Properties

Rebamipide (chemical name: 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid) is a crystalline small molecule with the molecular formula C₁₉H₁₅ClN₂O₄ and a molecular weight of 370.79 g/mol [1] [5] [10]. Its structure integrates:

  • A 4-chlorobenzoic acid moiety linked via an amide bond to
  • An alanine-derived chain connected to
  • A 2-oxoquinoline nucleus [10].

Table 1: Key Physicochemical Properties of Rebamipide

PropertyValueExperimental Conditions
Molecular Weight370.79 g/mol-
Crystal FormWhite to pale yellow crystalsRoom temperature
Solubility in Water<1 mg/mL25°C; practically insoluble
Solubility in DMSO6.88 mg/mL (18.54 mM)25°C; soluble with sonication
Plasma Protein BindingUp to 98.4%In vivo (human)
logP (Partition Coefficient)~2.32 (predicted)Octanol/water system
pKa (Acid Dissociation Constant)~3.52 (carboxylic acid)Predicted

The poor aqueous solubility presents formulation challenges, driving research into nanocrystals, solid dispersions, and inclusion complexes to enhance bioavailability [6]. Its stability under ambient conditions and high protein binding influence both pharmacokinetics and metabolic pathways, which involve hepatic hydroxylation via cytochrome P450 (CYP) enzymes (primarily CYP2C8 and CYP3A4) to form 6-hydroxy and 8-hydroxy metabolites [3] [5].

Properties

CAS Number

139344-42-6

Product Name

Rebamipide

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Synonyms

2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid
OPC 12759
OPC-12759
rebamipide
rebamipide, (+)-isomer
rebamipide, (-)-isome

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=N2)O)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.